molecular formula C14H8N4O5 B391569 1-{2,4-bisnitrobenzoyl}-1H-benzimidazole

1-{2,4-bisnitrobenzoyl}-1H-benzimidazole

Cat. No.: B391569
M. Wt: 312.24g/mol
InChI Key: XRLGZFHCFKKCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2,4-Bisnitrobenzoyl}-1H-benzimidazole is a benzimidazole derivative featuring two nitro (-NO₂) groups at the 2- and 4-positions of the benzoyl moiety attached to the N1 position of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties .

Properties

Molecular Formula

C14H8N4O5

Molecular Weight

312.24g/mol

IUPAC Name

benzimidazol-1-yl-(2,4-dinitrophenyl)methanone

InChI

InChI=1S/C14H8N4O5/c19-14(16-8-15-11-3-1-2-4-12(11)16)10-6-5-9(17(20)21)7-13(10)18(22)23/h1-8H

InChI Key

XRLGZFHCFKKCQR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

solubility

22.9 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and biological activities of 1-{2,4-bisnitrobenzoyl}-1H-benzimidazole and related derivatives:

Compound Name Substituents/Modifications Key Biological Activities Synthesis Highlights
This compound N1: 2,4-dinitrobenzoyl Hypothesized anticancer, antimicrobial* Likely via benzoylation of benzimidazole
1-(2,4-Dichlorobenzoyl)-1H-benzimidazole N1: 2,4-dichlorobenzoyl Anticancer (cGAS/STING pathway activation) Condensation of 2,4-dichlorobenzoic acid
2-(3,5-Dinitrophenyl)-1H-benzimidazole C2: 3,5-dinitrophenyl Antimicrobial, antioxidant potential Suzuki coupling or nucleophilic substitution
1-[2-(Morpholin-4-yl)ethyl] derivatives N1: Morpholine-ethyl chain Antipsychotic, anticonvulsant activity Alkylation with morpholine intermediates
1-[(1H-Benzimidazole)ylmethyl] isatin N1: Benzimidazole-ylmethyl linked to isatin Antioxidant, antineoplastic Mannich reaction with isatin derivatives

Notes:

  • Nitro vs. Chloro Substituents: The nitro groups in this compound may confer stronger electron-withdrawing effects compared to chloro groups in 1-(2,4-dichlorobenzoyl)-1H-benzimidazole .
  • Positional Effects : The 2,4-dinitrobenzoyl group in the target compound contrasts with the 3,5-dinitrophenyl substitution in 2-(3,5-dinitrophenyl)-1H-benzimidazole . Positional differences influence steric hindrance and electronic distribution, affecting binding affinity and metabolic stability.
  • Morpholine Derivatives : Unlike morpholine-substituted benzimidazoles (e.g., 2b–2g in ), which exhibit CNS-related activities, the nitrobenzoyl derivatives are more likely to target pathways like apoptosis or microbial enzyme inhibition due to their electrophilic nitro groups .

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